5-Hydroxy Propafenone Sulfate
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Overview
Description
5-Hydroxy Propafenone Sulfate is a metabolite of propafenone, a class Ic antiarrhythmic drug used to maintain sinus rhythm in patients with atrial fibrillation . This compound is formed through the hepatic metabolism of propafenone and has similar pharmacological properties . It is primarily used in research settings to study its effects on cardiac ion channels and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propafenone Sulfate involves the hydroxylation of propafenone. This reaction is typically mediated by the cytochrome P450 enzyme CYP2D6 . The hydroxylation occurs at the aromatic ring of propafenone, resulting in the formation of 5-Hydroxy Propafenone . The sulfate group is then introduced through a sulfonation reaction using sulfuric acid or a suitable sulfonating agent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to achieve high yields and purity . The final product is purified using techniques like crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Propafenone Sulfate undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group can occur under specific conditions.
Reduction: The compound can be reduced to its corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy Propafenone Sulfate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Hydroxy Propafenone Sulfate involves its interaction with cardiac ion channels. It primarily blocks the HERG (human ether-a-go-go-related gene) potassium channels, which are crucial for cardiac repolarization . By inhibiting these channels, the compound prolongs the action potential duration and refractory period, thereby exerting its antiarrhythmic effects . Additionally, it has some beta-adrenergic receptor blocking activity, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Propafenone: The parent compound, which has similar sodium and calcium channel activity but higher beta-blocking activity.
N-Despropylpropafenone: Another metabolite with weaker sodium channel activity but equivalent beta-receptor affinity.
Uniqueness
5-Hydroxy Propafenone Sulfate is unique due to its specific interaction with HERG channels and its distinct pharmacokinetic properties . Unlike propafenone, it has a lower beta-blocking activity, making it potentially safer for patients with certain cardiovascular conditions .
Properties
CAS No. |
1346598-57-9 |
---|---|
Molecular Formula |
C₂₁H₂₇NO₇S |
Molecular Weight |
437.52 |
Synonyms |
1-[5-Hydroxy-2-[2-sulfo-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone; 1-[5-Hydroxy-2-[3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Sulfate |
Origin of Product |
United States |
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